Methyl 2-amino-5-cyanobenzoate
Overview
Description
“Methyl 2-amino-5-cyanobenzoate” is also known as “2-Amino-5-cyanobenzoic acid methyl ester”. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 . The compound appears as a pale yellow crystalline powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H8N2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,11H2,1H3
. The SMILES string representation is COC(C1=C(N)C=CC(C#N)=C1)=O
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 176.058577502 g/mol . The topological polar surface area is 76.1 Ų . It has a heavy atom count of 13 .Scientific Research Applications
Catalyst in Organic Synthesis : Methyl 2-amino-5-cyanobenzoate derivatives are used in the catalysis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, offering advantages such as shorter reaction times, better yields, and simplicity in reaction processes (Maleki & Ashrafi, 2014).
Pharmaceutical Analysis : In pharmaceutical analysis, it assists in the determination of drugs like mebendazole and its degradation products in pharmaceutical forms, offering selectivity and accuracy in measurements (Al-Kurdi et al., 1999).
Antitumor Activity : Certain derivatives of this compound have shown promise in antitumor and antimicrobial activities, making them valuable in the development of new therapeutic agents (Abou-Elmagd & Hashem, 2016).
Solubility and Solvent Effects Studies : The solubility of this compound derivatives in various solvents is essential for understanding its purification and processing in different industrial applications (Zhu et al., 2019).
Vibrational Study and Molecular Properties : Studies on molecular structure, vibrational analysis, and electronic properties of derivatives like Methyl 2-amino 5-bromobenzoate contribute to the understanding of their potential applications in areas like non-linear optics (Saxena, Agrawal, & Gupta, 2015).
Synthesis of Novel Heterocyclic Compounds : It serves as a precursor in the synthesis of various novel heterocyclic compounds, which are significant in the development of new drugs and materials (Galenko et al., 2019).
Safety and Hazards
The safety data sheet for “Methyl 2-amino-5-cyanobenzoate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Properties
IUPAC Name |
methyl 2-amino-5-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVICOGIQWUAIAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434836 | |
Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159847-81-1 | |
Record name | METHYL 2-AMINO-5-CYANOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.